Bis-Mal-PEG6

Description

Properties

Molecular Formula |

C28H42N4O12 |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

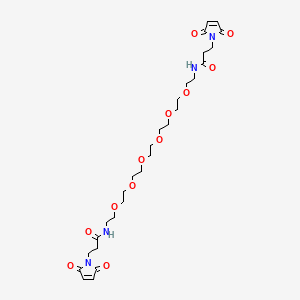

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C28H42N4O12/c33-23(5-9-31-25(35)1-2-26(31)36)29-7-11-39-13-15-41-17-19-43-21-22-44-20-18-42-16-14-40-12-8-30-24(34)6-10-32-27(37)3-4-28(32)38/h1-4H,5-22H2,(H,29,33)(H,30,34) |

InChI Key |

GPXKZMBVSUHQLW-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bis-Mal-PEG6 |

Origin of Product |

United States |

Unlocking Precision in Bioconjugation: A Technical Guide to the Bis-Mal-PEG6 Crosslinker

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the properties and applications of the Bis-Maleimide-PEG6 (Bis-Mal-PEG6) crosslinker, a valuable tool in the field of bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document details the chemical and physical characteristics of Bis-Mal-PEG6, offers comprehensive experimental protocols for its use, and provides visual representations of key processes to facilitate understanding and application.

Core Properties of Bis-Mal-PEG6

Bis-Mal-PEG6 is a homobifunctional crosslinking reagent that possesses two maleimide groups at either end of a six-unit polyethylene glycol (PEG) spacer. The maleimide moieties exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity allows for the precise and covalent linkage of biomolecules. The hydrophilic PEG6 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces the potential for aggregation, and can minimize steric hindrance.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the Bis-Mal-PEG6 crosslinker, compiled from various commercial suppliers.

| Property | Value | References |

| Molecular Weight | 626.66 g/mol | [1] |

| Molecular Formula | C28H42N4O12 | [1] |

| Purity | ≥95% - 98% | [1] |

| Spacer Arm Length | 28.9 Å (calculated) | |

| Physical State | White to off-white solid or viscous liquid | [2] |

| Reactivity and Specificity | |

| Reactive Groups | Maleimide |

| Target Functional Group | Sulfhydryl (Thiol, -SH) |

| Optimal Reaction pH | 6.5 - 7.5 |

| Bond Formed | Stable Thioether Bond |

| Solubility and Storage | |

| Solubility | Soluble in water, DMSO, DMF, DCM |

| Storage Conditions | -20°C, desiccated |

Reaction Mechanism

The fundamental reaction of Bis-Mal-PEG6 involves the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is highly efficient and proceeds readily at or near neutral pH, forming a stable covalent thioether bond. The bifunctional nature of Bis-Mal-PEG6 allows for the crosslinking of two thiol-containing molecules (intermolecular crosslinking) or the linkage of two thiol groups within the same molecule (intramolecular crosslinking).

Caption: Reaction of Bis-Mal-PEG6 with two thiol-containing molecules.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the Bis-Mal-PEG6 crosslinker.

Intermolecular Protein-Protein Crosslinking

This protocol describes the crosslinking of two different proteins, each possessing at least one available cysteine residue.

Materials:

-

Protein A (with available thiol groups)

-

Protein B (with available thiol groups)

-

Bis-Mal-PEG6 Crosslinker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of thiols.

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Desalting columns or dialysis equipment.

Procedure:

-

Protein Preparation:

-

If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP in conjugation buffer for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column or dialysis against the conjugation buffer.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve the Bis-Mal-PEG6 in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

-

-

Crosslinking Reaction:

-

Dissolve the proteins in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Add the Bis-Mal-PEG6 stock solution to the protein mixture. The molar ratio of crosslinker to protein should be optimized, but a starting point of 10-20 fold molar excess of Bis-Mal-PEG6 to the protein with the lower concentration is recommended.[2]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-100 mM to react with any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess crosslinker and unreacted proteins using size-exclusion chromatography (SEC). The crosslinked product will have a higher molecular weight and elute earlier than the individual proteins.

-

Alternatively, other chromatographic techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed depending on the properties of the proteins.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions. The crosslinked product should appear as a higher molecular weight band under non-reducing conditions, which disappears or is reduced in intensity under reducing conditions if the linkage is within a single protein that has been reduced. For intermolecular crosslinks, the higher molecular weight band will persist under reducing conditions if the individual proteins do not contain internal disulfide bonds.

-

Mass Spectrometry (MS): Confirm the identity and mass of the crosslinked product.

-

HPLC Analysis: Techniques like SEC-HPLC or HIC-HPLC can be used to assess the purity and heterogeneity of the conjugate.

-

Caption: General workflow for protein-protein crosslinking with Bis-Mal-PEG6.

Intramolecular Protein Crosslinking

This protocol is for introducing a crosslink between two cysteine residues within a single protein to study protein conformation or stabilize its structure.

Materials:

-

Protein with at least two accessible cysteine residues.

-

Bis-Mal-PEG6 Crosslinker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of thiols.

-

Reducing Agent (if necessary): TCEP or DTT.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Desalting columns or dialysis equipment.

Procedure:

-

Protein Preparation:

-

Prepare the protein as described in the intermolecular crosslinking protocol, ensuring that the target cysteine residues are available for reaction.

-

-

Crosslinker Preparation:

-

Prepare a fresh stock solution of Bis-Mal-PEG6 as previously described.

-

-

Crosslinking Reaction:

-

The reaction is typically performed with a dilute protein solution to favor intramolecular crosslinking over intermolecular crosslinking.

-

Add the Bis-Mal-PEG6 stock solution to the protein solution. A molar ratio of 1:1 to 5:1 (crosslinker to protein) is a good starting point for optimization.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction and purify the intramolecularly crosslinked protein as described in the intermolecular protocol. SEC is often effective in separating the crosslinked monomer from any unreacted protein or aggregates.

-

-

Characterization:

-

SDS-PAGE: The intramolecularly crosslinked protein will likely show a slightly faster migration on SDS-PAGE compared to the non-crosslinked, reduced form due to a more compact structure.

-

Mass Spectrometry: Peptide mapping after enzymatic digestion can be used to identify the crosslinked cysteine residues.

-

Considerations and Troubleshooting

-

Hydrolysis of Maleimide Groups: Maleimide groups can undergo hydrolysis, especially at pH values above 7.5. It is crucial to prepare the crosslinker solution immediately before use and maintain the reaction pH within the optimal range.

-

Presence of Thiols in Buffers: Avoid buffers containing thiol reagents (e.g., DTT, β-mercaptoethanol) during the conjugation reaction as they will compete with the target sulfhydryl groups.

-

Optimization of Molar Ratios: The optimal molar ratio of crosslinker to protein should be determined empirically for each specific application to achieve the desired degree of conjugation while minimizing unwanted side reactions or aggregation.

-

Purification Strategy: The choice of purification method is critical for obtaining a homogenous product. A combination of chromatographic techniques may be necessary for complex reaction mixtures.

Conclusion

The Bis-Mal-PEG6 crosslinker is a versatile and efficient tool for the covalent linkage of thiol-containing biomolecules. Its well-defined structure, high reactivity, and the beneficial properties of the PEG spacer make it an excellent choice for a wide range of applications in research and drug development, including the creation of antibody-drug conjugates, the stabilization of protein structures, and the study of protein-protein interactions. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize Bis-Mal-PEG6 to advance their scientific objectives.

References

An In-depth Technical Guide to Bis-Maleimide-PEG6 (Bis-Mal-PEG6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Bis-Maleimide-PEG6 (Bis-Mal-PEG6), a homobifunctional crosslinking agent. It is designed to be a valuable resource for professionals in bioconjugation, drug delivery, and related fields.

Core Concepts: Structure and Chemical Formula

Bis-Mal-PEG6 is a chemical crosslinker characterized by two maleimide functional groups at either end of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity allows for the precise and stable covalent linkage of biomolecules.

The PEG spacer is a hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments. This property is particularly advantageous in biological applications, as it can help to reduce aggregation and improve the pharmacokinetic profile of the conjugated molecule. The PEG chain also provides a flexible spacer arm between the conjugated molecules.

Chemical Formula: C₂₈H₄₂N₄O₁₂[1][2]

Synonyms: Mal-PEG6-Mal, Mal-NH-PEG6-NH-Mal[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Bis-Mal-PEG6, compiled from various suppliers.

| Property | Value | Citations |

| Molecular Weight | 626.66 g/mol - 626.7 g/mol | [3] |

| Chemical Formula | C₂₈H₄₂N₄O₁₂ | |

| Purity | ≥95% - 98% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C |

Experimental Protocols: Thiol-Maleimide Bioconjugation

The following is a generalized protocol for the crosslinking of thiol-containing biomolecules (e.g., proteins, peptides) using Bis-Mal-PEG6. This protocol is based on the well-established maleimide-thiol reaction chemistry.

Materials:

-

Thiol-containing biomolecule(s)

-

Bis-Mal-PEG6

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other non-thiol containing buffer, pH 6.5-7.5, degassed

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Biomolecule:

-

Dissolve the thiol-containing biomolecule(s) in the degassed reaction buffer to a concentration of 1-5 mg/mL.

-

If the sulfhydryl groups are present as disulfide bonds, reduction may be necessary. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP by dialysis or desalting column.

-

-

Preparation of Bis-Mal-PEG6 Solution:

-

Immediately before use, dissolve Bis-Mal-PEG6 in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the Bis-Mal-PEG6 stock solution to the biomolecule solution. The molar ratio of Bis-Mal-PEG6 to the biomolecule will depend on the desired degree of crosslinking and should be optimized for each specific application. A 10-20 fold molar excess of the crosslinker to the thiol groups is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching of the Reaction (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted Bis-Mal-PEG6 and any quenching reagents by size-exclusion chromatography, dialysis, or another suitable purification method.

-

-

Characterization of the Conjugate:

-

Analyze the purified conjugate using techniques such as SDS-PAGE to confirm crosslinking, and mass spectrometry to determine the precise mass of the conjugate.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioconjugation of two different thiol-containing proteins using Bis-Mal-PEG6.

References

A Technical Guide to Bis-Maleimide-PEG6 in Bioconjugation: Mechanism, Protocols, and Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action, experimental protocols, and quantitative data associated with Bis-Maleimide-PEG6 (Bis-Mal-PEG6) for bioconjugation applications. Bis-Mal-PEG6 is a homobifunctional crosslinker that plays a pivotal role in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), by enabling the covalent linkage of biomolecules.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The functionality of Bis-Mal-PEG6 is predicated on the highly efficient and selective reaction between its maleimide groups and free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the molecules of interest.

The reaction is most efficient within a pH range of 6.5 to 7.5.[1][2] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, which readily attacks the electron-deficient double bond of the maleimide ring.[3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting the high chemoselectivity of this conjugation strategy.[1][4]

Below is a diagram illustrating the fundamental thiol-maleimide reaction mechanism.

References

A Technical Guide to Bis-Maleimide-PEG6: Properties, Synthesis, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bis-Maleimide-PEG6 (Bis-Mal-PEG6), a discrete polyethylene glycol (PEG) linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details its core molecular weight and purity specifications, outlines representative experimental protocols for its synthesis and quality control, and illustrates its application in bioconjugation through a detailed workflow diagram.

Core Specifications of Bis-Mal-PEG6

Bis-Mal-PEG6 is a homobifunctional crosslinker featuring two maleimide groups at either end of a six-unit polyethylene glycol chain. The maleimide moieties react specifically with thiol (sulfhydryl) groups, forming stable thioether bonds, which is a cornerstone of modern bioconjugation techniques.[1][] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.[3]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for Bis-Mal-PEG6, compiled from various commercial suppliers.

| Parameter | Specification | Reference(s) |

| Molecular Weight | ~626.7 g/mol | [3] |

| Purity | ≥95% to ≥98% | |

| Molecular Formula | C₂₈H₄₂N₄O₁₂ | [3] |

| PEG Units | 6 | |

| Physical Form | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Temperature | -20°C |

Experimental Protocols

While specific, proprietary synthesis and purification protocols for commercially available Bis-Mal-PEG6 are not publicly disclosed, the following sections outline generalized, representative methodologies based on established principles of PEG chemistry and purification techniques for discrete PEG linkers.

Synthesis of Bis-Mal-PEG6: A Representative Protocol

The synthesis of Bis-Mal-PEG6 typically involves a two-step process starting from a commercially available discrete PEG diamine (H₂N-PEG6-NH₂).

Step 1: Formation of the Bis-Maleamic Acid Intermediate

-

Reaction Setup: Dissolve H₂N-PEG6-NH₂ in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Maleic Anhydride: Add a molar excess (typically 2.2 equivalents) of maleic anhydride to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting diamine is consumed.

-

Work-up: Upon completion, the bis-maleamic acid intermediate can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Step 2: Cyclization to Bis-Maleimide-PEG6

-

Reagent Preparation: Dissolve the dried bis-maleamic acid intermediate in a suitable solvent such as dichloromethane (DCM) or DMF.

-

Cyclization Reaction: Add a dehydrating agent, such as a carbodiimide (e.g., N,N'-Dicyclohexylcarbodiimide - DCC) or an acid anhydride (e.g., acetic anhydride) with a base catalyst (e.g., triethylamine or sodium acetate).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Track the formation of the bis-maleimide product via HPLC or LC-MS.

-

Purification: The final product, Bis-Mal-PEG6, is purified from the reaction mixture using column chromatography, typically on silica gel.

Quality Control and Purity Assessment

Rigorous quality control is essential to ensure the identity, purity, and functionality of Bis-Mal-PEG6 for its use in sensitive applications like ADC development.

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the Bis-Mal-PEG6 and to detect any impurities, such as the mono-maleimide or unreacted starting materials.

-

Methodology:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is employed.

-

Detection: UV detection at a wavelength where the maleimide group absorbs (typically around 210-220 nm).

-

Analysis: The purity is determined by the area percentage of the main product peak relative to the total peak area in the chromatogram.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the Bis-Mal-PEG6.

-

Methodology:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the maleimide protons (typically a singlet around 6.7-6.8 ppm) and the repeating ethylene glycol units of the PEG backbone (a complex multiplet around 3.6 ppm).

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

-

3. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the Bis-Mal-PEG6.

-

Methodology:

-

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the mass-to-charge ratio of the molecule, which should correspond to the calculated molecular weight.

-

Application in Antibody-Drug Conjugate (ADC) Formation

Bis-Mal-PEG6 is a critical component in the construction of ADCs, where it serves as a linker to connect a cytotoxic drug to a monoclonal antibody. The following diagram illustrates the workflow of creating an ADC using a thiol-containing antibody and Bis-Mal-PEG6.

References

The Core Principles of Bifunctional Maleimide PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bifunctional maleimide polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, offering a versatile platform for the creation of advanced therapeutics, diagnostics, and functionalized materials. Their unique architecture, combining the specific reactivity of a maleimide group with the beneficial properties of a PEG chain, allows for the precise and stable connection of molecules, profoundly impacting fields such as antibody-drug conjugate (ADC) development, protein modification, and nanotechnology. This guide provides a comprehensive technical overview of the core features of bifunctional maleimide PEG linkers, including detailed experimental protocols and quantitative data to support researchers in their practical applications.

Fundamental Characteristics of Maleimide PEG Linkers

At their core, bifunctional maleimide PEG linkers consist of three key components: a maleimide group, a polyethylene glycol spacer, and a second functional group. This design enables a modular and controlled approach to conjugation.[1]

-

Maleimide Group: This functional group is characterized by its high reactivity and specificity towards sulfhydryl (thiol) groups (-SH), which are found in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2][3] This specificity is a major advantage, as it allows for site-specific modification of biomolecules, minimizing off-target reactions.[4]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and biocompatible polymer that imparts several desirable properties to the conjugate. It enhances aqueous solubility, reduces immunogenicity by shielding the conjugated molecule from the immune system, and can improve the pharmacokinetic profile of therapeutics by increasing their hydrodynamic volume and circulation half-life.[5] The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules and to modulate steric hindrance.

-

Second Functional Group: This group determines the linker's second point of attachment and can be varied to suit the specific application. Common second functional groups include N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues), carboxylic acids for coupling with amines or alcohols, and other maleimide groups for creating homobifunctional crosslinkers.

Quantitative Data of Common Bifunctional Maleimide PEG Linkers

The selection of an appropriate linker is critical for the success of a bioconjugation strategy. The following tables summarize the quantitative data for a selection of commercially available bifunctional maleimide PEG linkers, categorized by their second functional group.

Table 1: Heterobifunctional Maleimide-PEG-NHS Ester Linkers

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units |

| Mal-PEG1-NHS ester | 310.3 | ~11.9 | 1 |

| Mal-PEG2-NHS ester | 354.3 | ~15.4 | 2 |

| Mal-PEG3-NHS ester | 398.4 | ~18.9 | 3 |

| Mal-PEG4-NHS ester | 442.4 | ~22.4 | 4 |

| Mal-PEG6-NHS ester | 530.5 | ~29.4 | 6 |

Data compiled from various supplier specifications.

Table 2: Heterobifunctional Maleimide-PEG-Carboxylic Acid Linkers

| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units |

| Mal-PEG1-acid | 213.2 | 1 |

| Mal-PEG2-acid | 257.2 | 2 |

| Mal-PEG3-acid | 301.3 | 3 |

| Mal-PEG-COOH, MW 2k | ~2000 | ~45 |

| Mal-PEG-COOH, MW 3.5k | ~3500 | ~80 |

Data compiled from various supplier specifications.

Table 3: Homobifunctional Bis-Maleimide PEG Linkers

| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units |

| Bis-Mal-PEG3 | 452.4 | 3 |

| Bis-Mal-PEG6 | 626.7 | 6 |

| Bis-Mal-PEG7 | - | 7 |

| Bis-Mal-PEG11 | 846.9 | 11 |

| Bis-Mal-PEG19 | - | 19 |

Data compiled from various supplier specifications.

Key Applications and Experimental Protocols

Bifunctional maleimide PEG linkers are employed in a wide range of applications. Below are detailed protocols for some of the most common uses.

Antibody-Drug Conjugate (ADC) Preparation

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Maleimide PEG linkers are frequently used to connect the drug to the antibody.

Experimental Protocol: Cysteine-Directed ADC Conjugation

This protocol describes the conjugation of a maleimide-activated drug to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

1. Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in a reduction buffer (e.g., phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2).

-

Add a 10-20 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove the excess TCEP using a desalting column or spin filtration, exchanging the buffer with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

2. Drug-Linker Conjugation:

-

Dissolve the maleimide-functionalized drug-linker in an organic solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

-

Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker over the antibody is 5-10 fold. Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

3. Purification of the ADC:

-

Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups.

-

Purify the ADC from unconjugated antibody, excess drug-linker, and aggregates using chromatographic techniques. Hydrophobic Interaction Chromatography (HIC) is commonly used to separate ADC species with different drug-to-antibody ratios (DARs), followed by Size Exclusion Chromatography (SEC) for the removal of aggregates and small molecule impurities.

Surface Modification of Nanoparticles

Maleimide PEG linkers are used to functionalize the surface of nanoparticles for applications in targeted drug delivery and diagnostics.

Experimental Protocol: Functionalization of Amine-Modified Nanoparticles

This protocol describes the two-step functionalization of nanoparticles bearing primary amine groups on their surface using a Mal-PEG-COOH linker.

1. Activation of the Linker:

-

Dissolve the Mal-PEG-COOH linker in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add a 5-fold molar excess of N-hydroxysuccinimide (NHS) and a 5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

2. Conjugation to Nanoparticles:

-

Disperse the amine-modified nanoparticles in a reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

-

Add the activated linker solution to the nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching solution (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 10-20 mM and incubate for 15 minutes.

-

Purify the maleimide-functionalized nanoparticles by centrifugation, dialysis, or SEC to remove excess linker and byproducts. The resulting nanoparticles can then be conjugated to thiol-containing molecules.

Hydrogel Formation

Maleimide PEG linkers are used as crosslinkers in the formation of hydrogels for tissue engineering and controlled drug release applications.

Experimental Protocol: Formation of a PEG-Maleimide Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-thiol with a bis-maleimide PEG linker.

1. Preparation of Precursor Solutions:

-

Prepare a solution of a multi-arm PEG-thiol (e.g., 4-arm PEG-SH) in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 10% w/v).

-

Prepare a solution of a bis-maleimide PEG linker in the same buffer at a concentration that results in a 1:1 molar ratio of thiol to maleimide groups.

2. Hydrogel Formation:

-

Rapidly and thoroughly mix the two precursor solutions.

-

The gelation should occur within minutes at room temperature. The gelation time can be influenced by the concentration of the precursors, pH, and temperature.

-

The resulting hydrogel can be used for cell encapsulation or as a scaffold for tissue regeneration.

Visualizing Key Concepts with Graphviz

Diagrams are essential for understanding the complex relationships and workflows in bioconjugation. The following diagrams were generated using Graphviz to illustrate key concepts related to bifunctional maleimide PEG linkers.

Conclusion

Bifunctional maleimide PEG linkers are powerful and versatile reagents that have become central to the advancement of bioconjugation chemistry. Their ability to combine the specificity of maleimide-thiol coupling with the beneficial properties of PEG has enabled the development of more effective targeted therapies, sensitive diagnostics, and advanced biomaterials. A thorough understanding of their fundamental characteristics, the availability of a diverse range of linkers with varying properties, and the application of well-defined experimental protocols are crucial for researchers and scientists to harness the full potential of these remarkable molecules in their respective fields.

References

Applications of PEGylation in Drug Delivery: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Poly(ethylene glycol) (PEG)ylation, a pivotal technology in drug delivery. We will explore the core principles of PEGylation, its impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents, and detailed methodologies for the synthesis, purification, and characterization of PEGylated drugs.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug. This modification has been shown to significantly enhance the therapeutic efficacy of drugs by improving their pharmacokinetic profiles. Key advantages of PEGylation include:

-

Increased Drug Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, thereby prolonging its circulation time in the bloodstream.

-

Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the drug's surface, reducing its recognition by the immune system and minimizing the risk of an immune response.

-

Improved Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs and protect them from enzymatic degradation.

-

Enhanced Drug Targeting: In some cases, PEGylation can be used to passively target drugs to tumor tissues through the enhanced permeability and retention (EPR) effect.

Quantitative Impact of PEGylation on Pharmacokinetics

The covalent attachment of PEG to a therapeutic agent dramatically alters its pharmacokinetic profile. The following tables summarize the quantitative improvements observed for several commercially successful PEGylated drugs compared to their non-PEGylated counterparts.

| Drug Name (Active Ingredient) | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |

| Doxorubicin | ~1-3 hours | 30-90 hours | ~10-90 | [1] |

| Filgrastim (G-CSF) | 3-4 hours | 15-80 hours | ~5-20 | [2] |

| Interferon alfa-2a | 2.3 hours (absorption) | 50 hours (absorption) | ~22 | [3] |

| Interferon alfa-2b | Not specified | 4.6 hours (absorption) | Not applicable | [3] |

| Certolizumab pegol | Not applicable | ~14 days (elimination) | Not applicable | [4] |

Table 1: Comparison of Drug Half-Life Before and After PEGylation

| Drug Name (Active Ingredient) | Key Pharmacokinetic Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference(s) |

| Doxorubicin | Area Under the Curve (AUC) | Not specified | ~300-fold greater | ~300 | |

| Doxorubicin | Clearance | Not specified | Drastically reduced | >250 | |

| Doxorubicin | Volume of Distribution | Not specified | Drastically reduced | >60 | |

| Interferon alfa-2a | Renal Clearance | Not specified | >100-fold reduction | >100 | |

| Interferon alfa-2b | Clearance | Not specified | ~10-fold reduction | ~10 |

Table 2: Impact of PEGylation on Other Pharmacokinetic Parameters

Experimental Protocols for PEGylation

This section provides detailed methodologies for the two main strategies of PEGylation: first-generation (non-specific) and second-generation (site-specific) PEGylation.

First-Generation PEGylation: Amine-Specific Conjugation using PEG-NHS Ester

This protocol describes the random conjugation of a PEG-N-hydroxysuccinimide (NHS) ester to primary amines (lysine residues and the N-terminus) on a protein.

Materials:

-

Protein of interest

-

mPEG-NHS ester (e.g., 20 kDa)

-

Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis tubing or size-exclusion chromatography column for purification

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

-

If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using dialysis or a desalting column.

-

-

PEG-NHS Ester Preparation:

-

Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM (e.g., 5 mg in ~0.5 mL for a 20 kDa PEG-NHS). Note: The NHS-ester moiety is susceptible to hydrolysis, so prepare this solution fresh and do not store it.

-

-

Molar Excess Calculation:

-

Determine the desired molar excess of PEG-NHS ester to protein. A 20-fold molar excess is a common starting point.

-

Calculate the volume of the 10 mM PEG-NHS ester solution needed to achieve the desired molar ratio.

-

Volume (µL) = (Molar excess * [Protein concentration in mg/mL] * Volume of protein solution in mL) / (Molecular weight of protein in kDa * 10)

-

-

-

Conjugation Reaction:

-

Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG and quenching buffer components from the PEGylated protein using either dialysis against PBS or size-exclusion chromatography (SEC).

-

Second-Generation PEGylation: Thiol-Specific Conjugation using PEG-Maleimide

This protocol outlines the site-specific conjugation of a PEG-maleimide to a free cysteine residue on a protein.

Materials:

-

Protein with a free cysteine residue

-

PEG-Maleimide

-

Conjugation buffer: PBS, pH 6.5-7.5 (must be free of thiols)

-

Reducing agent (if necessary, e.g., TCEP)

-

Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose a cysteine, treat with a suitable reducing agent and subsequently remove the reducing agent before proceeding.

-

Determine the concentration of free thiol groups in the protein solution using Ellman's reagent or a similar method.

-

-

PEG-Maleimide Preparation:

-

Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Purification:

-

Purify the PEGylated protein from unreacted PEG-Maleimide and unmodified protein using SEC or IEX.

-

Purification of PEGylated Proteins

Size-Exclusion Chromatography (SEC):

-

Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins, being larger than their unmodified counterparts, will elute earlier.

-

Typical Protocol:

-

Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS).

-

Load the reaction mixture onto the column.

-

Elute with the same buffer at a constant flow rate (e.g., 0.5 mL/min).

-

Monitor the eluate at 280 nm and collect fractions corresponding to the PEGylated protein peak.

-

Ion-Exchange Chromatography (IEX):

-

Principle: Separates molecules based on their net charge. PEGylation can shield charged groups on the protein surface, altering its interaction with the IEX resin. This allows for the separation of species with different degrees of PEGylation.

-

Typical Protocol:

-

Equilibrate a cation or anion exchange column with a low-salt binding buffer.

-

Load the reaction mixture onto the column.

-

Wash the column with the binding buffer to remove unbound species.

-

Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

-

Collect and analyze fractions to identify the desired PEGylated product.

-

Characterization of PEGylated Proteins

SDS-PAGE:

-

Principle: Separates proteins based on their molecular weight. PEGylated proteins will migrate slower than the unmodified protein, resulting in a band shift.

-

Procedure: Run the purified PEGylated protein and the unmodified protein on an SDS-PAGE gel and visualize the bands using a suitable stain (e.g., Coomassie Blue).

MALDI-TOF Mass Spectrometry:

-

Principle: Provides a precise measurement of the molecular weight of the PEGylated protein, confirming the covalent attachment of PEG and allowing for the determination of the degree of PEGylation.

-

Sample Preparation:

-

Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

-

Mix the purified PEGylated protein sample with the matrix solution.

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

-

Analysis: Acquire the mass spectrum in linear mode, optimizing the laser power to obtain a good signal-to-noise ratio. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached.

Visualizing PEGylation Workflows and Chemistries

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the PEGylation process.

References

- 1. benchchem.com [benchchem.com]

- 2. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]

- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Thiol-Maleimide Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions. This Michael addition reaction facilitates the formation of a stable covalent bond between a thiol (sulfhydryl) group, commonly found in cysteine residues of proteins and peptides, and a maleimide moiety. Its utility spans a vast range of applications, from the fluorescent labeling of proteins to the construction of complex antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive overview of the fundamental chemistry, kinetics, and potential side reactions associated with thiol-maleimide conjugation, offering practical guidance for its successful implementation in research and drug development.

Core Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a thiolate anion (S⁻) on one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[2] This Michael addition results in the formation of a stable succinimidyl thioether linkage.[3][4] The reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.[1]

Reaction Kinetics and pH Dependence

The rate of the thiol-maleimide reaction is critically dependent on the pH of the reaction medium. The reactive species is the nucleophilic thiolate anion, and its concentration is governed by the pKa of the thiol and the pH of the buffer.

-

pH 6.5-7.5: This is the optimal range for chemoselective thiol conjugation. Within this window, the reaction with thiols is approximately 1,000 times faster than with amines.

-

Below pH 6.5: The thiol group is predominantly protonated (R-SH), resulting in a significantly slower reaction rate.

-

Above pH 7.5: The reaction rate with thiols continues to increase. However, the selectivity for thiols diminishes as primary amines (e.g., from lysine residues) become deprotonated and can compete in the reaction with the maleimide. This can lead to non-specific labeling. Additionally, the rate of maleimide hydrolysis increases at alkaline pH.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the thiol-maleimide reaction and its associated side reactions.

Table 1: pH Influence on Thiol-Maleimide Reaction

| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Considerations |

| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow. |

| 6.5 - 7.5 | High | Low | Moderate | Optimal range for chemoselective thiol conjugation. |

| > 7.5 | Very High | Increasing | High | Decreased selectivity due to competitive reaction with amines; increased maleimide hydrolysis. |

Table 2: Half-lives of Thiol-Maleimide Adducts and Side Reactions

| Reaction | Reactants | Conditions | Half-life (t½) | Reference |

| Retro-Michael/Thiol Exchange | MPA-NEM + Glutathione | pH 7.4, 37°C | 3.1 - 18 h | |

| MPP-NEM + Glutathione | pH 7.4, 37°C | 3.6 - 258 h | ||

| NAC-NEM + Glutathione | pH 7.4, 37°C | 3.6 - 258 h | ||

| MPA-NEM + Glutathione | pH 7.4, 37°C | 20 - 80 h | ||

| Succinimide Ring Hydrolysis | N-aminoethyl SITE | pH 7.4, 37°C | ~0.4 h | |

| N-alkyl SITEs | pH 7.4, 37°C | > 1 week | ||

| Thiazine Rearrangement | N-terminal Cys-peptide + MPA | pH 7.3, 24 h | >45% conversion | |

| N-terminal Cys-peptide + MHH | pH 7.3, 24 h | ~50% conversion |

MPA: 4-mercaptophenylacetic acid, NEM: N-ethylmaleimide, MPP: 4-mercaptohydrocinnamic acid, NAC: N-acetyl-L-cysteine, MHH: 2,5-dihydro-N-(6-hydroxyhexyl)-2,5-dioxo-1H-pyrrole-1-hexanamide, MPA: 3-maleimidopropionic acid.

Common Side Reactions and Their Mechanisms

While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the conjugate.

Hydrolysis of the Maleimide

Maleimides are susceptible to hydrolysis, which increases with pH. This reaction leads to the opening of the maleimide ring, forming a non-reactive maleamic acid derivative.

Retro-Michael Addition and Thiol Exchange

The thioether bond formed in the thiol-maleimide reaction can undergo a retro-Michael reaction, leading to the dissociation of the adduct back to the thiol and the maleimide. In the presence of other thiols, this can result in thiol exchange, where the maleimide is transferred to another thiol-containing molecule.

References

An In-depth Technical Guide to Bis-Maleimide PEG Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-maleimide polyethylene glycol (PEG) crosslinkers are powerful tools in the fields of bioconjugation, drug delivery, and biomaterials science. These reagents consist of a hydrophilic polyethylene glycol spacer flanked by two maleimide groups. The maleimide moieties react specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form stable thioether bonds. This high specificity, coupled with the biocompatibility and solubility-enhancing properties of the PEG spacer, makes bis-maleimide PEG crosslinkers invaluable for a wide range of applications, from creating antibody-drug conjugates (ADCs) and hydrogels for tissue engineering to studying protein-protein interactions.

This technical guide provides a comprehensive overview of bis-maleimide PEG crosslinkers, including their fundamental chemistry, quantitative data on their properties, detailed experimental protocols, and their applications in life sciences research and development.

Core Chemistry: The Thiol-Maleimide Reaction

The utility of bis-maleimide PEG crosslinkers is centered around the Michael addition reaction between a maleimide and a thiol. This reaction is highly efficient and selective for sulfhydryl groups within a pH range of 6.5-7.5.[1][2] Below this range, the reaction rate is significantly reduced, while at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines.[1]

The reaction proceeds through the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable carbon-sulfur bond. The general scheme for this reaction is depicted below.

Quantitative Data for Bis-Maleimide PEG Crosslinkers

The selection of an appropriate bis-maleimide PEG crosslinker is critical for the success of a bioconjugation or crosslinking experiment. Key parameters to consider include the molecular weight and the length of the PEG spacer arm, which influence the solubility, steric hindrance, and the distance between the conjugated molecules.

Commercially Available Bis-Maleimide PEG Crosslinkers

The following table summarizes the properties of a selection of commercially available linear bis-maleimide PEG crosslinkers, providing a basis for comparison and selection for specific applications.

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units |

| BM(PEG)2 | 424.39 | 17.6 | 2 |

| Bis-Mal-PEG3 | 494.5 | 21.1 | 3 |

| Bis-MAL-dPEG®3 | 522.55 | - | 3 |

| Bis-Mal-PEG6 | 626.66 | - | 6 |

| Bis-MAL-dPEG®11 | 846.92 | 56.0 | 11 |

| Bis-Mal-PEG11 | 846.9 | - | 11 |

| Bis-Mal-PEG19 | 1199.35 | - | 19 |

Data sourced from various commercial suppliers. Spacer arm lengths are approximate and can vary based on the calculation method.

Influence of Reaction Conditions on Hydrogel Properties

The formation of hydrogels using bis-maleimide PEG crosslinkers is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the gelation time and mechanical properties of the resulting hydrogels.

| Parameter | Effect on Gelation Time | Effect on Young's Modulus (Stiffness) |

| pH | Decreases with increasing pH (faster gelation at higher pH within the optimal range)[3][4] | Generally increases with more complete crosslinking |

| Polymer Concentration | Decreases with increasing concentration (faster gelation) | Increases with increasing concentration |

| Buffer Concentration | Can influence gelation time depending on the buffer system | Can be affected by changes in crosslinking efficiency |

| PEG Molecular Weight | Can vary; longer chains may have slower diffusion, affecting reaction rate | Decreases with increasing molecular weight at the same weight percentage |

| Architecture (Linear vs. Branched) | Branched PEGs can lead to faster gelation due to a higher density of reactive groups | Generally increases with branched PEGs due to higher crosslinking density |

Experimental Protocols

This section provides detailed methodologies for common applications of bis-maleimide PEG crosslinkers.

Protocol 1: Protein-Protein Conjugation

This protocol describes the general procedure for crosslinking two proteins containing free sulfhydryl groups using a bis-maleimide PEG linker.

Materials:

-

Protein A and Protein B with available sulfhydryl groups

-

Bis-maleimide PEG crosslinker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the proteins have disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: TCEP does not need to be removed before adding the maleimide crosslinker. If using DTT, it must be removed by dialysis or desalting before proceeding.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve the bis-maleimide PEG crosslinker in a small amount of an organic solvent like DMSO or DMF, and then dilute it in the conjugation buffer to the desired stock concentration.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the dissolved bis-maleimide PEG crosslinker to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess crosslinker and unreacted proteins by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE to confirm the formation of the crosslinked conjugate, which will have a higher molecular weight than the individual proteins.

-

Protocol 2: Formation of PEG-Maleimide Hydrogels

This protocol outlines the steps for creating a hydrogel by crosslinking a multi-arm PEG-maleimide with a dithiol-containing crosslinker, such as PEG-dithiol or a peptide with cysteine residues at both ends.

Materials:

-

Multi-arm PEG-maleimide (e.g., 4-arm PEG-Mal)

-

Dithiol crosslinker (e.g., PEG-dithiol or a bis-cysteine peptide)

-

Buffer: Triethanolamine (TEOA) buffer (e.g., 0.4 mM in PBS, pH adjusted as needed) or PBS (pH 7.4)

-

Cell suspension (if encapsulating cells)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve the multi-arm PEG-maleimide in the chosen buffer to the desired concentration. If encapsulating cells, prepare this solution at a higher concentration (e.g., 2x the final concentration) and resuspend the cell pellet in this solution.

-

Dissolve the dithiol crosslinker in the buffer to the desired concentration, also considering a higher initial concentration if it will be mixed with a cell-containing solution.

-

-

Hydrogel Formation:

-

To initiate gelation, mix the PEG-maleimide solution and the dithiol crosslinker solution in a 1:1 molar ratio of maleimide groups to thiol groups.

-

Pipette the mixed solution into a mold or the desired culture vessel.

-

Gelation will occur at a rate dependent on the pH, temperature, and concentration of the precursors. Gelation can take from a few minutes to several hours.

-

-

Equilibration:

-

After the gel has formed, add cell culture medium or an appropriate buffer to swell and equilibrate the hydrogel.

-

-

Characterization (Optional):

-

The mechanical properties of the hydrogel, such as the Young's modulus, can be measured using techniques like atomic force microscopy (AFM) or rheometry.

-

Visualizations: Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships relevant to the use of bis-maleimide PEG crosslinkers.

Caption: Workflow for Protein-Protein Conjugation.

Caption: Workflow for PEG-Maleimide Hydrogel Formation.

Application in Investigating Signaling Pathways

While bis-maleimide PEG crosslinkers are powerful tools for studying protein-protein interactions, which are the foundation of signaling pathways, specific examples of their use to elucidate entire signaling cascades are not extensively detailed in the readily available literature. However, their application in this area can be conceptualized as a method to "capture" transient interactions between signaling proteins.

A general workflow for how a bis-maleimide PEG crosslinker could be used to identify interacting partners in a hypothetical signaling pathway is presented below. This approach often relies on the introduction of cysteine residues at specific locations in the proteins of interest through site-directed mutagenesis, followed by crosslinking and identification of the crosslinked products, often by mass spectrometry.

Caption: Investigating Protein Interactions in Signaling.

Conclusion

Bis-maleimide PEG crosslinkers are versatile and highly effective reagents for a multitude of applications in biomedical research and development. Their specificity for thiol groups, combined with the beneficial properties of the PEG spacer, allows for the precise and controlled conjugation and crosslinking of biomolecules. This technical guide has provided an overview of the fundamental chemistry, quantitative data, and detailed protocols to aid researchers in the successful application of these powerful tools. As our understanding of complex biological systems continues to grow, the utility of bis-maleimide PEG crosslinkers in creating sophisticated bioconjugates, advanced biomaterials, and for probing the intricacies of cellular signaling is certain to expand.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibody-Drug Conjugation using Bis-Mal-PEG6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker technology connecting these two components is critical to the safety and efficacy of the ADC. This document provides detailed application notes and protocols for the use of a bis-maleimide polyethylene glycol (Bis-Mal-PEG6) linker in the development of ADCs.

The Bis-Mal-PEG6 linker is a homobifunctional crosslinker containing two maleimide groups at the termini of a six-unit polyethylene glycol spacer. The maleimide groups react specifically with free sulfhydryl (thiol) groups, primarily from cysteine residues, to form stable thioether bonds. In antibody conjugation, the interchain disulfide bonds of the antibody are partially or fully reduced to generate reactive thiol groups. The bismaleimide nature of the linker allows it to crosslink two separate thiol groups, potentially re-bridging the interchain disulfide bonds of the antibody. This approach can lead to more homogeneous and stable ADCs. The hydrophilic PEG spacer enhances the solubility of the linker and the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.

Principle of Bis-Maleimide Conjugation

The conjugation process involves a two-step reaction. First, the antibody's interchain disulfide bonds are reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to generate free thiol groups. The number of available thiols can be controlled by modulating the concentration of the reducing agent and the reaction conditions. Following the reduction, the Bis-Mal-PEG6 linker, pre-conjugated to the drug payload, is added. The two maleimide groups of the linker react with the generated antibody thiols via a Michael addition reaction, forming stable covalent thioether bonds. This crosslinks the drug-linker construct to the antibody.

Experimental Protocols

Materials and Equipment

-

Antibody: Purified monoclonal antibody (e.g., IgG1) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris) if any amine-reactive chemistry is used in parallel.

-

Bis-Mal-PEG6-Drug Conjugate: Pre-synthesized and purified conjugate of the cytotoxic drug with the Bis-Mal-PEG6 linker.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) or Dithiothreitol (DTT).

-

Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.2-7.4, degassed.

-

Quenching Reagent: N-acetylcysteine or L-cysteine.

-

Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

-

Analytical Equipment: UV-Vis spectrophotometer, HPLC system (with SEC and HIC columns), Mass Spectrometer (Q-TOF or Orbitrap).

Protocol 1: Antibody Reduction

This protocol aims to partially reduce the interchain disulfide bonds of an IgG1 antibody to generate free thiol groups for conjugation.

-

Antibody Preparation: Prepare the antibody solution to a final concentration of 5 mg/mL in degassed PBS, pH 7.2.

-

Reducing Agent Preparation: Prepare a fresh 10 mM stock solution of TCEP in degassed PBS.

-

Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution. For example, for a 1 mg/mL antibody solution (~6.7 µM), add TCEP to a final concentration of 67 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing. The optimal time and TCEP concentration should be determined empirically for each antibody to achieve the desired number of free thiols.

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) or a spin filtration unit (e.g., Amicon Ultra with 30 kDa MWCO), equilibrating with degassed PBS, pH 7.2.

Protocol 2: Conjugation of Reduced Antibody with Bis-Mal-PEG6-Drug

-

Drug-Linker Preparation: Dissolve the Bis-Mal-PEG6-Drug conjugate in an organic solvent like DMSO to prepare a 10 mM stock solution.

-

Conjugation Reaction: To the reduced and purified antibody solution (from Protocol 1), immediately add the Bis-Mal-PEG6-Drug stock solution to achieve a 5 to 10-fold molar excess of the linker-drug over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation, protected from light.

-

Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or L-cysteine over the Bis-Mal-PEG6-Drug to cap any unreacted maleimide groups. Incubate for an additional 20 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug-linker, quenching reagent, and any aggregated protein.

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.

-

Load the quenched reaction mixture onto the column.

-

Elute with PBS at a flow rate appropriate for the column.

-

Monitor the elution profile at 280 nm. The first major peak corresponds to the ADC.

-

Collect the fractions corresponding to the ADC monomer peak.

-

-

Tangential Flow Filtration (TFF):

-

For larger scale preparations, a TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) can be used for buffer exchange and removal of small molecule impurities.

-

Perform diafiltration with at least 10 diavolumes of the formulation buffer to ensure complete removal of unconjugated species.

-

Characterization of the ADC

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.

-

Column: TSKgel Butyl-NPR (or equivalent).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 280 nm.

-

Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). The average DAR is calculated from the relative peak areas.

Protocol 5: DAR Determination by Mass Spectrometry (MS)

Intact mass analysis provides a precise measurement of the mass of the different ADC species.

-

Sample Preparation: The ADC sample is typically desalted using a reverse-phase cartridge or online desalting. For cysteine-linked ADCs, analysis under native conditions using SEC-MS is often preferred to maintain the non-covalent association of the antibody chains.

-

Mass Spectrometry: Analyze the sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Deconvolute the resulting mass spectrum to obtain the masses of the different DAR species. The average DAR can be calculated from the relative intensities of the deconvoluted mass peaks.

Analysis of Aggregation and Purity

Protocol 6: Size-Exclusion Chromatography (SEC-HPLC)

SEC is used to separate the ADC monomer from aggregates and fragments.

-

Column: TSKgel G3000SWxl (or equivalent).

-

Mobile Phase: 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8. The addition of a low percentage of an organic solvent like isopropanol (5-15%) may be necessary to reduce non-specific interactions.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 280 nm.

-

Analysis: The percentage of monomer, aggregates, and fragments is determined by integrating the respective peak areas.

Quantitative Data Summary

The following tables provide an example of how to present the quantitative data obtained from the characterization of a Bis-Mal-PEG6 conjugated ADC.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 10.2 | 5.1 |

| DAR 2 | 12.5 | 20.3 |

| DAR 4 | 14.8 | 65.2 |

| DAR 6 | 16.7 | 9.4 |

| Average DAR | - | 3.8 |

Table 2: Purity and Aggregation Analysis by SEC-HPLC

| Species | Retention Time (min) | Peak Area (%) |

| Aggregate | 8.5 | 1.2 |

| Monomer | 10.1 | 98.5 |

| Fragment | 12.3 | 0.3 |

Table 3: Mass Spectrometry Analysis of Intact ADC

| DAR Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |

| DAR 0 | 148,000 | 148,001 | 6 |

| DAR 2 | 149,800 | 149,802 | 21 |

| DAR 4 | 151,600 | 151,603 | 63 |

| DAR 6 | 153,400 | 153,405 | 10 |

Visualizations

Caption: Experimental workflow for ADC synthesis using Bis-Mal-PEG6.

Caption: Reaction mechanism of Bis-Mal-PEG6 crosslinking with antibody thiols.

Stability Considerations

A known challenge with maleimide-based conjugation is the potential for the reverse Michael reaction, which can lead to deconjugation of the drug-linker from the antibody in vivo. This can result in premature release of the cytotoxic payload and potential off-target toxicity. The stability of the thioether bond is influenced by the local chemical environment. Strategies to improve the stability of maleimide-based conjugates include the use of next-generation maleimides with modified ring structures that promote hydrolysis of the succinimide ring, locking the conjugate and preventing the reverse reaction. When using Bis-Mal-PEG6, it is important to assess the stability of the resulting ADC in relevant in vitro and in vivo models.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low DAR | Incomplete reduction of disulfide bonds. Hydrolysis of maleimide groups. Insufficient molar excess of drug-linker. | Optimize reduction conditions (TCEP/DTT concentration, incubation time). Use freshly prepared Bis-Mal-PEG6-Drug solution. Increase the molar excess of the drug-linker in the conjugation reaction. |

| High Aggregation | Hydrophobic nature of the drug-linker. High protein concentration. Improper buffer conditions. | Include a certain percentage of organic co-solvent (e.g., DMSO, isopropanol) in the reaction buffer. Optimize antibody concentration. Ensure the pH of the buffer is appropriate for the antibody's stability. |

| Heterogeneous Product (Broad HIC peaks) | Inconsistent reduction. Side reactions. | Tightly control reduction conditions. Ensure efficient quenching of the reaction. Optimize purification to isolate desired DAR species. |

| Deconjugation during storage | Instability of the thioether bond (retro-Michael reaction). | Store the ADC at -80°C in an appropriate formulation buffer. Evaluate the use of stabilized maleimide linkers. |

Conclusion

The Bis-Mal-PEG6 linker offers a valuable tool for the development of antibody-drug conjugates, enabling the crosslinking of reduced interchain disulfide bonds to potentially generate more homogeneous and stable ADCs. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this technology. Careful optimization of the reduction and conjugation steps, followed by thorough characterization and stability assessment, are critical for the successful development of safe and effective ADC candidates.

Application Notes and Protocols for Protein Crosslinking using Bis-Mal-PEG6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Maleimide-PEG6 (Bis-Mal-PEG6) is a homobifunctional crosslinking reagent that contains two maleimide groups at the ends of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl groups (-SH) on cysteine residues under mild conditions (pH 6.5-7.5) to form stable thioether bonds. The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous solutions and can reduce the potential for aggregation of the crosslinked proteins.

These characteristics make Bis-Mal-PEG6 a valuable tool for a variety of applications in research and drug development, including:

-

Studying Protein-Protein Interactions: By covalently linking interacting proteins, Bis-Mal-PEG6 can "capture" transient or weak interactions, allowing for their identification and characterization.

-

Structural Analysis of Protein Complexes: The defined spacer arm length of Bis-Mal-PEG6 can be used to introduce distance constraints for the structural modeling of protein complexes.

-

Formation of Antibody-Drug Conjugates (ADCs): Bis-Mal-PEG6 is utilized to link cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[1][2]

This document provides detailed application notes and protocols for the use of Bis-Mal-PEG6 in protein crosslinking experiments.

Chemical Properties and Reaction Mechanism

Chemical Structure:

The maleimide groups at each end of the PEG spacer react with free sulfhydryl groups, typically from cysteine residues in proteins, via a Michael addition reaction. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[3] At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), leading to potential side reactions.[3]

Data Presentation

Table 1: Physicochemical Properties of Bis-Mal-PEG6

| Property | Value | Reference |

| Molecular Weight | Approximately 750.8 g/mol | |

| Spacer Arm Length | ~28.9 Å | |

| Reactive Groups | Maleimide | [4] |

| Target Functional Group | Sulfhydryl (-SH) from Cysteine | |

| Optimal Reaction pH | 6.5 - 7.5 | |

| Solubility | Soluble in water and common organic solvents (DMSO, DMF) |

Table 2: Example Drug-to-Antibody Ratio (DAR) for a Hypothetical ADC

This table illustrates the type of quantitative data that can be obtained when using Bis-Mal-PEG6 to generate an antibody-drug conjugate. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs and is often determined by mass spectrometry.

| ADC Species | Relative Abundance (%) |

| DAR 0 (unconjugated) | 5 |

| DAR 2 | 20 |

| DAR 4 | 50 |

| DAR 6 | 20 |

| DAR 8 | 5 |

| Average DAR | 4.0 |

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins that contain accessible cysteine residues.

Materials:

-

Purified proteins of interest (Protein A and Protein B)

-

Bis-Mal-PEG6

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Reducing agent (optional, for proteins with disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

-

Desalting columns or dialysis equipment.

Procedure:

-

Protein Preparation:

-

Ensure the protein samples are in an appropriate conjugation buffer at a concentration of 1-5 mg/mL.

-

If the proteins contain disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the crosslinker.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve Bis-Mal-PEG6 in DMSO or DMF to prepare a stock solution (e.g., 10-25 mM).

-

-

Crosslinking Reaction:

-

Add a 10-50 fold molar excess of the Bis-Mal-PEG6 stock solution to the protein mixture. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of Crosslinked Products:

-

Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

-

-

Analysis of Crosslinked Products:

-

Analyze the reaction products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands.

-

For identification of crosslinked sites, the bands can be excised, digested (e.g., with trypsin), and analyzed by mass spectrometry.

-

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody with reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb)

-

Thiol-containing cytotoxic drug

-

Bis-Mal-PEG6

-

Reduction Buffer: PBS with 5 mM EDTA, pH 7.2

-

Conjugation Buffer: PBS, pH 7.2

-

Reducing Agent: TCEP

-

Quenching Solution: 1 M N-acetylcysteine

-

Purification system (e.g., SEC or HIC)

Procedure:

-

Antibody Reduction:

-

Dialyze the antibody into the Reduction Buffer.

-

Add a 2-3 fold molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

-

Incubate for 1-2 hours at 37°C.

-

-

Drug-Linker Conjugation:

-

In a separate reaction, react the thiol-containing drug with a slight molar excess of Bis-Mal-PEG6 in an appropriate solvent to form the drug-linker complex. This step may require optimization depending on the drug's properties.

-

-

Antibody-Drug Conjugation:

-